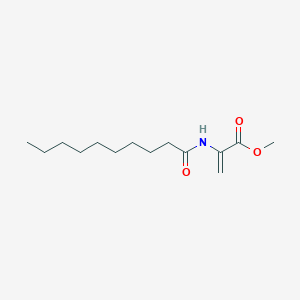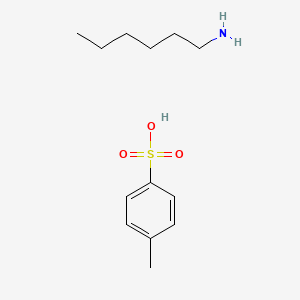
2-((2,3-Dihydroxypropyl)amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,3-Dihydroxypropyl)amino)benzamide is a benzamide derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzamide group attached to a 2,3-dihydroxypropylamino moiety, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydroxypropyl)amino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method employs ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid pathway offers high yields and eco-friendly conditions .
Industrial Production Methods
Industrial production methods for benzamide derivatives often involve the use of high-temperature reactions between carboxylic acids and amines
Analyse Chemischer Reaktionen
Types of Reactions
2-((2,3-Dihydroxypropyl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-((2,3-Dihydroxypropyl)amino)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antibacterial activities.
Medicine: Explored for its cytotoxic effects against certain tumor cell lines.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-((2,3-Dihydroxypropyl)amino)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit the phosphorylation of certain proteins, thereby affecting cellular signaling pathways . The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and receptors involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-Dihydroxypropyl)-3,4-difluoro-2-(2-fluoro-4-iodophenyl)amino-benzamide: Known for its potent inhibitory effects on specific kinases.
2,3-Dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
Uniqueness
2-((2,3-Dihydroxypropyl)amino)benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual hydroxyl groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
101820-62-6 |
|---|---|
Molekularformel |
C10H14N2O3 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-(2,3-dihydroxypropylamino)benzamide |
InChI |
InChI=1S/C10H14N2O3/c11-10(15)8-3-1-2-4-9(8)12-5-7(14)6-13/h1-4,7,12-14H,5-6H2,(H2,11,15) |
InChI-Schlüssel |
WETMTSZNMMYKKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N)NCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14067867.png)

![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B14067875.png)





![(E)-3-(4-Mercapto-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14067901.png)
![2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14067909.png)
![7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14067914.png)
![Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro-](/img/structure/B14067925.png)
![Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate](/img/structure/B14067930.png)

